3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid
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Overview
Description
3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a thiophene ring, a carboxylic acid group, and a 4-methylbenzoyl amide group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid typically involves the reaction of 4-methylbenzoyl chloride with 2-aminothiophene-3-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions. The product is then purified using recrystallization techniques .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted amides or esters.
Scientific Research Applications
3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid is utilized in several scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Mechanism of Action
The mechanism of action of 3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, such as RNA polymerase, by binding to their active sites. This inhibition can disrupt essential biological processes, leading to the compound’s antimicrobial and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
3-[Isopropyl(4-Methylbenzoyl)Amino]-5-Phenylthiophene-2-Carboxylic Acid: This compound is similar in structure but has an isopropyl group instead of a hydrogen atom on the amide nitrogen.
3-(Methylamino)benzoic acid: This compound has a similar benzamide structure but lacks the thiophene ring.
Uniqueness
3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid is unique due to the presence of both a thiophene ring and a 4-methylbenzoyl amide group. This combination imparts distinct chemical properties, making it valuable for various research applications.
Properties
IUPAC Name |
3-[(4-methylbenzoyl)amino]thiophene-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3S/c1-8-2-4-9(5-3-8)12(15)14-10-6-7-18-11(10)13(16)17/h2-7H,1H3,(H,14,15)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGYJETWWYWHAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(SC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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